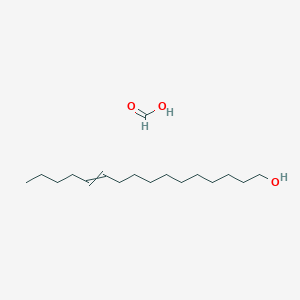

Formic acid;hexadec-11-en-1-ol

Description

Formic acid (HCOOH) is the simplest carboxylic acid, characterized by its pungent odor and high acidity (pKa = 3.75). It is miscible with water and widely used in agriculture, textiles, and chemical synthesis . Its structure (HCOOH) enables unique reactivity, including acting as a reducing agent and participating in microbial metabolism as a carbon source .

Hexadec-11-en-1-ol (C₁₆H₃₂O) is an unsaturated fatty alcohol with a double bond at position 11. The (Z)-isomer (CAS 56683-54-6) has a molecular weight of 240.42 g/mol and is implicated in biological systems, such as algal volatile organic compound (VOC) synthesis . Its structure confers distinct physicochemical properties compared to saturated analogs, including lower melting points and higher reactivity toward oxidation .

Properties

CAS No. |

65202-09-7 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

formic acid;hexadec-11-en-1-ol |

InChI |

InChI=1S/C16H32O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;2-1-3/h5-6,17H,2-4,7-16H2,1H3;1H,(H,2,3) |

InChI Key |

WDQDRTRMIURVSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCCO.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadec-11-en-1-ol can be achieved through various methods. One common approach involves the reduction of hexadec-11-yn-1-ol, which can be synthesized from dodecane-1,12-diol . The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of formic acid is primarily achieved through the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Hexadec-11-en-1-ol can be produced on an industrial scale through the hydrogenation of hexadec-11-yn-1-ol, using a similar process as described for the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Formic acid;hexadec-11-en-1-ol undergoes various chemical reactions, including:

Reduction: Hexadec-11-en-1-ol can be reduced to hexadecan-1-ol.

Substitution: Formic acid can participate in esterification reactions to form formate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Acid catalysts such as sulfuric acid are often used in esterification reactions.

Major Products

Oxidation: Carbon dioxide, water, hexadec-11-enal, hexadec-11-enoic acid.

Reduction: Hexadecan-1-ol.

Substitution: Formate esters.

Scientific Research Applications

Formic acid;hexadec-11-en-1-ol has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential antimicrobial properties and its role in pheromone signaling in insects.

Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.

Mechanism of Action

The mechanism of action of formic acid;hexadec-11-en-1-ol involves its interaction with various molecular targets and pathways. Formic acid acts as a reducing agent and can donate hydrogen atoms in redox reactions . Hexadec-11-en-1-ol can interact with cell membranes, affecting their fluidity and permeability . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Comparison with Similar Compounds

Key Differences :

- Formic acid’s higher acidity and smaller molecular size enhance its role in niche biological processes, such as pH homeostasis in thermoacidophilic methanotrophs .

- Acetic acid’s lower volatility and milder acidity make it preferable in food and pharmaceutical industries .

Hexadec-11-en-1-ol vs. Hexadecan-1-ol

Key Differences :

- The double bond in hexadec-11-en-1-ol increases its metabolic versatility in algae and insects but reduces thermal stability compared to hexadecan-1-ol .

- Saturated hexadecan-1-ol (cetyl alcohol) is industrially favored for its emulsifying properties and higher melting point (~49–50°C) .

Research Findings

Formic Acid in Microbial Metabolism

- Methylacidiphilum sp. RTK17.1 utilizes formic acid as a sole carbon/energy source under acidic conditions (pH 1.5–3.0) while maintaining a near-neutral intracellular pH (6.5) . Transcriptome data revealed upregulation of stress-response genes (e.g., heat shock proteins) during formate metabolism, suggesting adaptive mechanisms to oxidative stress .

- Contrastingly, obligate methanotrophs like Methylosinus trichosporium lack formate dehydrogenase activity, limiting their metabolic flexibility .

Hexadec-11-en-1-ol in Natural Systems

- In the coralline red alga Amphiroa rigida, hexadec-11-en-1-ol derivatives (e.g., (Z)-hexadec-11-en-1-ol) are oxidation products of fatty acids, contributing to algal VOCs and defense mechanisms .

- Synthetic applications include pheromone production, where the (Z)-isomer’s stereochemistry is critical for biological activity .

Data Tables

Table 1. Physical Properties of Formic Acid and Related Acids

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| Formic Acid | 46.03 | 100.8 | 8.4 |

| Acetic Acid | 60.05 | 118 | 16.6 |

| Propionic Acid | 74.08 | 141 | -21 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.